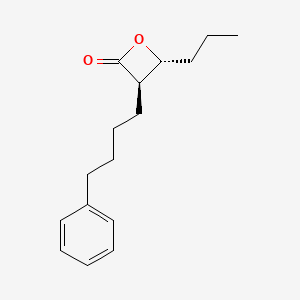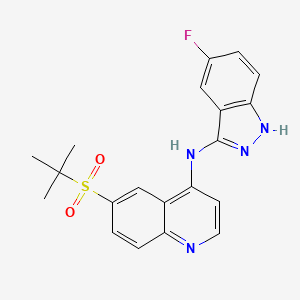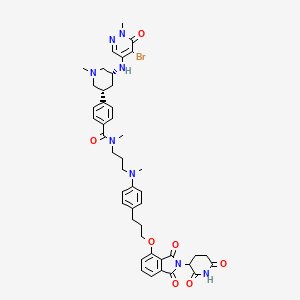
HDAC6 degrader 9c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HDAC6 degrader 9c, also known as dHDAC6 9c, is a bifunctional molecule that selectively degrades HDAC6 by conjugating a non-selective HDAC inhibitor to a thalidomide-type E3 ligase ligand. This process causes degradation of HDAC6 in a dose dependent manner and upregulation of acetylated α-tubulin.
Wissenschaftliche Forschungsanwendungen
1. Cellular Processes and Protein Stability
HDAC6 degraders like 9c play a crucial role in various cellular processes. They are involved in aggresome formation, protein stability, and cell motility. The degraders are particularly useful for studying the function of HDAC6 and its multiple domains, which cannot be fully explored using selective inhibitors alone. Genetic methods like CRISPR-CAS9 and siRNA/shRNA have been employed to elucidate HDAC6's nonenzymatic functions, but these methods have limitations. HDAC6 degraders overcome these limitations by enabling the removal of the entire protein in cells, offering insights into HDAC6-related cellular pathways (Yang et al., 2020).
2. Anti-Myeloma Activity
HDAC6 degraders have shown potent anti-proliferation activity in multiple myeloma cells. By employing the proteolysis targeting chimera (PROTAC) strategy, researchers have developed a new generation of multi-functional HDAC6 degraders. These degraders not only exhibit improved potency and selectivity for the degradation of HDAC6 but also synergize with HDAC6 degradation to hinder the growth of multiple myeloma cells, offering a new therapeutic avenue in cancer treatment (Wu et al., 2019).
3. Inflammation and NLRP3 Inflammasome
HDAC6 degraders are being explored for their potential in treating inflammatory disorders. One study demonstrated that an HDAC6 degrader attenuated NLRP3 inflammasome activation in LPS-induced mice. This finding suggests that targeting HDAC6 could be a novel strategy for treating NLRP3 inflammasome-associated diseases, which are a significant factor in many inflammatory conditions (Cao et al., 2021).
4. Development of Non-Hydroxamate Degraders
Innovative research has led to the development of the first non-hydroxamate selective HDAC6 degraders. This new class of degraders is based on a difluoromethyl-1,3,4-oxadiazole warhead and represents a significant advancement in the targeted degradation of HDAC6 for treating HDAC6-driven diseases (Keuler et al., 2022).
5. Potential in Cancer Therapy
HDAC6 degraders have shown promising antileukemic activity. Through the PROTAC technology, selective degradation of HDAC6 in leukemia cell lines has been achieved. This selective degradation leads to significant antiproliferative activity and apoptosis induction in myeloid leukemia cell lines, highlighting the potential of HDAC6 degraders in cancer therapy (Sinatra et al., 2022).
Eigenschaften
CAS-Nummer |
2235382-05-3 |
|---|---|
Produktname |
HDAC6 degrader 9c |
Molekularformel |
C37H45N9O10 |
Molekulargewicht |
775.82 |
IUPAC-Name |
N-[(Z)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22- |
InChI-Schlüssel |
MHILTYZXXFOWJH-WVKHYPTHSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HDAC6 degrader 9c, dHDAC6 9c |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)


![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)

![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)

![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)
